N-乙酰己内酰胺

描述

N-Acetylcysteine (NAC) is a medication with a rich history of clinical use as a mucolytic agent and as an antidote for acetaminophen (APAP) poisoning. It has been used for several decades and is known for its ability to break down mucus in the treatment of chronic bronchitis and other pulmonary diseases. NAC is also recognized for its role in replenishing glutathione levels, which is crucial for detoxification processes in the liver .

Synthesis Analysis

NAC's therapeutic potential extends beyond its traditional uses. It has been studied for its efficacy in treating psychiatric disorders such as posttraumatic stress disorder (PTSD) and substance use disorders (SUDs), where it has shown significant improvements in symptoms and cravings . The synthesis of NAC involves its role as a precursor to glutathione, modulating various pathways including glutamatergic, neurotropic, and inflammatory pathways .

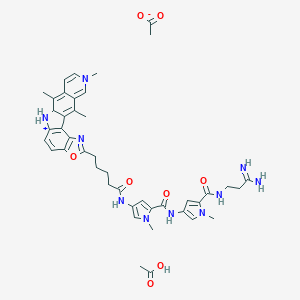

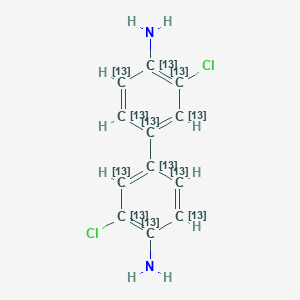

Molecular Structure Analysis

The molecular structure of NAC allows it to interact with free radicals and contribute to the synthesis of reduced glutathione (GSH), an important antioxidant within the body. This interaction is crucial in combating oxidative stress, which is implicated in a variety of medical conditions, including hepatotoxicity and neuropsychiatric disorders .

Chemical Reactions Analysis

NAC's chemical reactivity is central to its therapeutic effects. It has been shown to protect against oxidative stress by directly reacting with free radicals and restoring GSH levels. This is particularly evident in the context of APAP-induced hepatotoxicity, where NAC can significantly increase GSH levels and reduce liver damage . Additionally, NAC's thiol group allows it to undergo thiol-ene reactions, which have been utilized to functionalize polymers for biomedical applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of NAC, such as its bioavailability and stability, have been a focus of research to improve its therapeutic potential. For instance, encapsulating NAC in PEGylated nano-niosomes has been shown to enhance its efficacy in treating APAP-induced hepatotoxicity, suggesting that delivery systems can significantly impact the drug's performance . The pharmacokinetics of NAC have been well-characterized, with oral administration leading to peak plasma concentrations within 1 to 2 hours and a terminal half-life of approximately 6.25 hours .

科学研究应用

阴离子聚合引发剂

N-乙酰己内酰胺用作ε-己内酰胺阴离子聚合的引发剂,这是生产尼龙6的关键工艺。 这种类型的聚合需要强碱催化剂,并且通常使用酰胺衍生的酰亚胺共引发剂 .

开环聚合 (ROP)

它在环状单体(如ε-己内酰胺和ω-月桂内酰胺)的开环聚合 (ROP) 中起着重要作用,这些单体是制备聚酰胺的必要成分 .

差示扫描量热法 (DSC) 研究

N-乙酰己内酰胺对聚合过程的影响已使用差示扫描量热法 (DSC) 研究,这有助于了解升温速率与聚合结晶过程之间的关系 .

活化阴离子开环聚合

安全和危害

作用机制

Target of Action

N-Acetylcaprolactam is primarily used as an initiator in the anionic polymerization of ε-caprolactam . Its primary targets are the ε-caprolactam molecules, which are monomers used to produce Nylon-6, a type of polyamide .

Mode of Action

The compound interacts with its targets (ε-caprolactam molecules) through a process known as ring-opening polymerization . In this process, the ε-caprolactam molecules are opened and linked together to form long chains or polymers, resulting in the formation of Nylon-6 .

Biochemical Pathways

The key biochemical pathway involved in the action of N-Acetylcaprolactam is the anionic polymerization of ε-caprolactam . This process leads to the formation of Nylon-6, a high-performance plastic with good strength, toughness, and heat resistance . The downstream effects include the production of synthetic fibers and plastics that are widely used in various industries.

Result of Action

The result of N-Acetylcaprolactam’s action is the formation of Nylon-6 . This synthetic material has a wide range of applications, including the manufacture of textiles, carpets, plastic parts, and more .

Action Environment

The action of N-Acetylcaprolactam is influenced by various environmental factors. For instance, the temperature and pH can affect the rate and efficiency of the polymerization process . Additionally, the presence of other substances, such as catalysts or inhibitors, can also impact the reaction .

属性

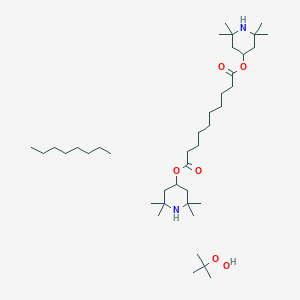

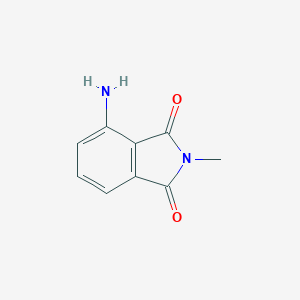

IUPAC Name |

1-acetylazepan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c1-7(10)9-6-4-2-3-5-8(9)11/h2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QISSLHPKTCLLDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

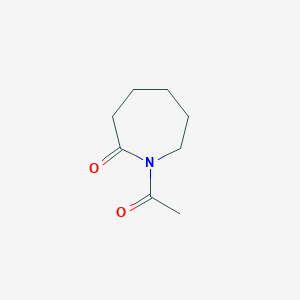

CC(=O)N1CCCCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1062041 | |

| Record name | 2H-Azepin-2-one, 1-acetylhexahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1062041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1888-91-1 | |

| Record name | Acetylcaprolactam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1888-91-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetylcaprolactam | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001888911 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Acetylcaprolactam | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522408 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H-Azepin-2-one, 1-acetylhexahydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2H-Azepin-2-one, 1-acetylhexahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1062041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-acetylhexanelactam | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.969 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-ACETYLCAPROLACTAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/171CCE77J8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary application of N-acetylcaprolactam in polymer chemistry?

A1: N-acetylcaprolactam is primarily recognized as an activator in the anionic polymerization of ε-caprolactam, the monomer used to produce Nylon 6. [, , , , ] This activation enables polymerization at lower temperatures, near the melting point of ε-caprolactam, and contributes to the stabilization of molecular weights during the polymerization process. []

Q2: How does N-acetylcaprolactam influence the anionic polymerization process?

A2: Unlike traditional initiators, N-acetylcaprolactam acts as an activator, modifying the reactivity of the initiating species. While the exact mechanism is not fully detailed in the provided research, it's suggested that N-acetylcaprolactam, being a diacylamine, might interact with the anionic initiator (like sodium caprolactam) to form a more reactive intermediate. [] This activated species then readily initiates the ring-opening polymerization of ε-caprolactam.

Q3: Can you elaborate on the role of N-acetylcaprolactam in controlling the polymerization process?

A3: Research shows that using N-acetylcaprolactam in conjunction with alkaline catalysts enables ε-caprolactam polymerization even at room temperature. [] This is significant because it allows for greater control over the reaction rate and potentially leads to the production of polymers with more desirable characteristics, such as controlled molecular weight and narrower molecular weight distribution.

Q4: Beyond its role in Nylon 6 production, what other applications does N-acetylcaprolactam have?

A4: N-acetylcaprolactam has been explored as a component in a liquid composition designed to generate acetyl radicals. [] This composition, utilizing propylene glycol ethers as solvents, has potential applications in the preparation of disinfectant compositions based on peracetic acid.

Q5: Is there any spectroscopic data available for N-acetylcaprolactam?

A5: While the provided research doesn't delve into detailed spectroscopic characterization of N-acetylcaprolactam, it does mention the use of infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy to analyze the products of polymerization reactions involving N-acetylcaprolactam. [] These techniques help identify characteristic functional groups and elucidate the structure of the resulting polymers.

Q6: What is the molecular formula and weight of N-acetylcaprolactam?

A6: The molecular formula of N-acetylcaprolactam is C8H13NO2, and its molecular weight is 155.19 g/mol.

Q7: Has N-acetylcaprolactam been used in the synthesis of copolymers?

A7: Yes, N-acetylcaprolactam plays a crucial role in the synthesis of polyamide-polyester block copolymers. [, ] For instance, it has been used in the reactive extrusion process to produce copolymers containing blocks of polyamide derived from monomers like ω-lauryllactam and ε-caprolactam, along with polyester segments derived from ε-caprolactone. [, ]

Q8: What are the potential advantages of using N-acetylcaprolactam in the synthesis of these copolymers?

A8: The use of N-acetylcaprolactam in copolymer synthesis allows for controlled polymerization, potentially leading to copolymers with tailored properties. [] For example, researchers have synthesized random block terpolymers of ω-lauryllactam, ε-caprolactam, and ε-caprolactone, aiming to develop materials with properties comparable to commercially available thermoplastic elastomers like Pebax®. []

Q9: Are there any studies on the thermal properties of polymers synthesized using N-acetylcaprolactam?

A9: Yes, studies have investigated the thermal properties of polymers synthesized using N-acetylcaprolactam using techniques like differential scanning calorimetry (DSC). [, , ] These studies have explored the impact of N-acetylcaprolactam concentration on the melting point and crystallinity of the resulting polymers. [, ] For instance, increasing the concentration of the catalyst-activator system, which included N-acetylcaprolactam, generally led to higher monomer conversion but reduced crystallinity in the final polymer. []

Q10: Are there any known challenges or limitations associated with the use of N-acetylcaprolactam in polymerization reactions?

A10: One potential challenge highlighted in the research is the sensitivity of certain catalyst-activator systems containing N-acetylcaprolactam to moisture. [] For example, while the combination of sodium caprolactam and N-acetylcaprolactam was effective in a controlled environment, its performance and the properties of the resulting polymer were negatively impacted by the presence of moisture in the air. []

Q11: What are the implications of this moisture sensitivity?

A11: The sensitivity to moisture implies that careful control over the polymerization environment is crucial when using N-acetylcaprolactam, especially with certain catalyst combinations. [] This might necessitate the use of inert atmospheres or other measures to exclude moisture and ensure consistent polymerization outcomes.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1H,3H-[1,2,5]Oxadiazolo[3,4-B]quinoxaline](/img/structure/B155735.png)